molecular formula C12H11F3N6 B11728550 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11728550
M. Wt: 296.25 g/mol
InChI Key: GWXYEIYVIZMXIQ-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-amino-pyrazole with a trifluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo

Uniqueness

Compared to similar compounds, 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of a trifluoromethyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3N6

Molecular Weight

296.25 g/mol

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H11F3N6/c1-6-7(5-20(2)18-6)8-3-10(16)21-11(17-8)4-9(19-21)12(13,14)15/h3-5H,16H2,1-2H3

InChI Key

GWXYEIYVIZMXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F)C

Origin of Product

United States

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